molecular formula C9H14N2 B099207 2-Ethyl-3,5,6-trimethylpyrazine CAS No. 17398-16-2

2-Ethyl-3,5,6-trimethylpyrazine

Cat. No. B099207
CAS RN: 17398-16-2
M. Wt: 150.22 g/mol
InChI Key: FPOLJKZKOKXIFE-UHFFFAOYSA-N
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Description

2-Ethyl-3,5,6-trimethylpyrazine is a derivative of pyrazine, a heterocyclic aromatic organic compound with a bicyclic structure composed of a six-membered ring containing two nitrogen atoms opposite each other. While the provided papers do not directly discuss 2-Ethyl-3,5,6-trimethylpyrazine, they do provide insights into related pyrazine compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves condensation reactions. For instance, a method for synthesizing 2,3,5-trimethylpyrazine is described, which involves the condensation of biacetyl and 1,2-diaminopropane followed by dehydroaromatization . This process could be adapted for the synthesis of 2-Ethyl-3,5,6-trimethylpyrazine by modifying the starting materials and reaction conditions to incorporate the ethyl group at the appropriate position on the pyrazine ring.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial in determining their reactivity and physical properties. For example, the crystal and molecular structure of 2,5-distyrylpyrazine shows that the pyrazine ring is not planar and forms dihedral angles with attached benzene rings . This non-planarity could influence the stacking and reactivity of the molecules. Similarly, 2-Ethyl-3,5,6-trimethylpyrazine would have its own unique molecular geometry affecting its behavior and interactions.

Chemical Reactions Analysis

Chemical reactions involving pyrazine derivatives can be influenced by the arrangement of molecules in the solid state. For instance, 1-methyl-5,6-diphenylpyrazin-2-one undergoes photochemical dimerization in the solid state due to the parallel arrangement of molecules allowing for short distances between reactive centers . The reactivity of 2-Ethyl-3,5,6-trimethylpyrazine would similarly depend on its molecular packing and the proximity of reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are determined by their molecular structure. For example, the presence of substituents on the pyrazine ring can affect the boiling point, solubility, and stability of the compound. The synthesis of 2-methylpyrazine over promoted copper catalysts indicates that the presence of certain functional groups can enhance selectivity and conversion rates during reactions . The specific properties of 2-Ethyl-3,5,6-trimethylpyrazine would need to be studied experimentally, but its structure suggests it would have distinct solubility, stability, and reactivity profiles compared to its analogs.

Scientific Research Applications

Synthesis Methods

  • A study described the synthesis of 2,3,5-trimethylpyrazine, which is related to 2-Ethyl-3,5,6-trimethylpyrazine, using a novel method involving the condensation of biacetyl and 1,2-diaminopropane followed by dehydrogenation (Li Qian-he, 2009).
  • Another research focused on synthesizing 2-Hydroxymethyl-3,5,6-trimethylpyrazine grafted by polyethylene glycol, providing insights into the chemical modification of similar compounds (Wangze Song, 2004).

Chemical Properties and Applications

  • A study on the synthesis of novel liqustrazine derivatives, including 2-acyloxymethyl-3,5,6-trimethylpyrazine derivatives, revealed their significant potency in stimulating the proliferation of normal vascular endothelial cells and protecting against hyperoxic acute injury (Xinyong Liu et al., 2003).
  • Research on the production of Tetramethylpyrazine (TTMP) from glucose using a Bacillus mutant identified 2-ethyl-3,5,6-trimethylpyrazine as a minor impurity, highlighting its occurrence in biochemical processes (Z. Xiao et al., 2006).
  • Another study explored the use of substituted 2-(trimethylsilyl)ethyl esters, which may relate to the reactivity and stability of compounds like 2-ethyl-3,5,6-trimethylpyrazine in chemical syntheses (K. Borsuk et al., 2004).

Pharmacokinetic and Biomedical Research

  • Research on ligustrazine, a compound structurally related to 2-ethyl-3,5,6-trimethylpyrazine, showed its protective effect on cerebral ischemia/reperfusion injury, suggesting potential biomedical applications for related compounds (Haijun Gao et al., 2015).
  • A study on the pharmacokinetic and metabolic characteristics of ADTM, a novel Danshensu derivative, identified 2-hydroxymethyl-3,5,6-trimethylpyrazine as a major metabolite, indicating the relevance of similar compounds in pharmaceutical research (Sai Li et al., 2015).

Safety And Hazards

The safety data sheet for 2,3,5-Trimethylpyrazine indicates that it is a flammable liquid and vapor and is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and using spark-proof tools and explosion-proof equipment .

properties

IUPAC Name

2-ethyl-3,5,6-trimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-5-9-8(4)10-6(2)7(3)11-9/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOLJKZKOKXIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169738
Record name 2-Ethyl-3,5,6-trimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3,5,6-trimethylpyrazine

CAS RN

17398-16-2
Record name 2-Ethyl-3,5,6-trimethylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-3,5,6-trimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHYL-3,5,6-TRIMETHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGS2G1S1XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
T Shibamoto, T Akiyama, M Sakaguchi… - Journal of Agricultural …, 1979 - ACS Publications
The volatiles isolated from the reaction mixture of a D-glucose andammonia model system were identified using the gas chromatographic retention indices and the gas chromatographic-…
Number of citations: 84 pubs.acs.org
JS Ahn, EJ Jeong, YJ Cha - Journal of the Korean Society of Food …, 2014 - koreascience.kr
Crab-like flavoring base (CFB) was made from a concentrated snow crab cooker effluent (SCCE) containing five food additives (proline, glycine, arginine, methionine, fructose) using …
Number of citations: 2 koreascience.kr
JA Maga, CE Sizer - Fenaroli's handbook of flavor ingredients, 2019 - books.google.com
Desirable food flavor is one of the key factors governing food consumption. Since prehistoric times man has chosen and prepared foods in such a manner as to give pleasing flavor. …
Number of citations: 14 books.google.com
ZJ Xiao, NZ Xie, PH Liu, DL Hua, P Xu - Applied microbiology and …, 2006 - Springer
2,3,5,6-Tetramethylpyrazine (TTMP) was produced using a newly isolated Bacillus mutant. Culture medium optimization studies showed that soytone, an enzyme-hydrolysate of …
Number of citations: 63 link.springer.com
SR Pareles, SS Chang - Journal of Agricultural and Food …, 1974 - ACS Publications
RESULTS AND DISCUSSION Table I shows typical residues ofaldicarb and phorate. Aldicarb and its toxic oxidation products are expressed as aldicarb sulfone. The phorate results are …
Number of citations: 42 pubs.acs.org
EC Coleman, CT Ho, SS Chang - Journal of Agricultural and Food …, 1981 - ACS Publications
The volatile flavor components were isolated from 540 lb of Idaho Russet Burbank baked potatoes. Extensive gas chromatographic analysis yielded 420 fractions. The odor of each …
Number of citations: 115 pubs.acs.org
GR Waller, BR Johnson… - Journal of Agricultural and …, 1971 - ACS Publications
Volatile components were isolated by vacuum degassing of the pressed oil from whole roasted peanuts. The aqueous vacuum distillate was separated into basic and neutral fractions …
Number of citations: 61 pubs.acs.org
AN Yu, ZW Tan, BA Shi - Asia‐Pacific Journal of Chemical …, 2012 - Wiley Online Library
The influence of different pHs, ranging from 5.0 to 9.0, on the formation of pyrazines in the Maillard reaction of L‐ascorbic acid with acidic, basic and neutral amino acids was studied. …
Number of citations: 38 onlinelibrary.wiley.com
BL Milić, MV Piletić - Food chemistry, 1984 - Elsevier
Seven pyrroles, twenty pyrazines and 2-methyl-5-hydroxy-6-propyl-pyridine have been identified in the CH 2 Cl 2 extract of a heated reaction mixture of d(+)-glucose and aminobutyric …
Number of citations: 38 www.sciencedirect.com
E Sugawara, T Ito, S Odagiri, K Kubota… - Agricultural and …, 1985 - jstage.jst.go.jp
MATERIALS AND METHODS Materials. Soybeans imported from China in 1980 were used. Natto wasprocessed according to the traditional method from the soybeans. Soybeans (300g…
Number of citations: 96 www.jstage.jst.go.jp

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